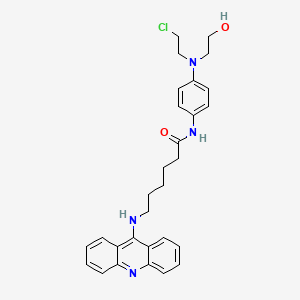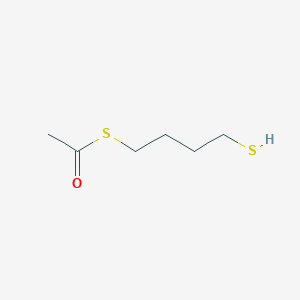![molecular formula C13H12O3S B14304870 [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid CAS No. 113661-85-1](/img/structure/B14304870.png)
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid typically involves the introduction of the sulfanylacetic acid group to the naphthalene ring. One common method is through the reaction of 1-methoxynaphthalene with a suitable thiol reagent under acidic or basic conditions to form the sulfanyl derivative, followed by carboxylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets through its functional groups. The methoxy and sulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naproxen: A nonsteroidal anti-inflammatory drug with a similar naphthalene structure.
Nabumetone: Another NSAID with a methoxy-naphthalene core.
(2-Methoxynaphthalen-1-yl)acetic acid: A related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid is unique due to the presence of both methoxy and sulfanylacetic acid groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
113661-85-1 |
|---|---|
Fórmula molecular |
C13H12O3S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-(1-methoxynaphthalen-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12O3S/c1-16-13-10-5-3-2-4-9(10)6-7-11(13)17-8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clave InChI |
RBHQIYIHQNSNBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=CC=CC=C21)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



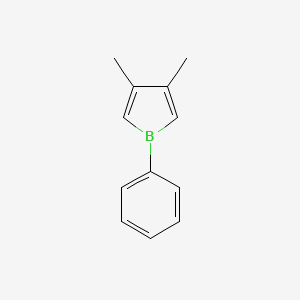
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
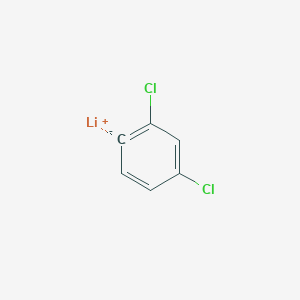

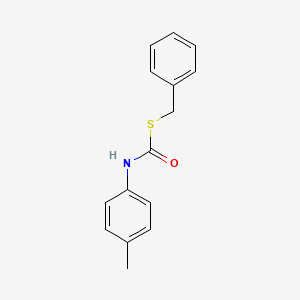
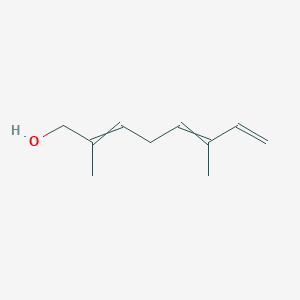

![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
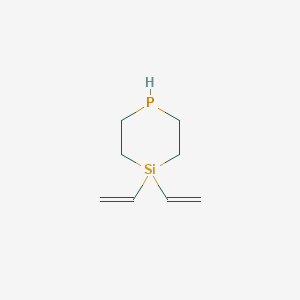
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
